

# Structural and Spectroscopic Characterization of Fesoterodine Related Impurity 10: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Fesoterodine Related Impurity 10
CAS No.:	1390644-37-7
Cat. No.:	B601975

[Get Quote](#)

## Executive Summary

In the highly regulated landscape of pharmaceutical development, the structural elucidation of process impurities is not merely a compliance checkbox, but a fundamental exercise in chemical causality. Fesoterodine, a potent antimuscarinic agent used for overactive bladder treatment, is synthesized via the acylation of 5-hydroxymethyl tolterodine (5-HMT). During this process, trace reagent impurities can cascade into the final Active Pharmaceutical Ingredient (API).

This whitepaper provides an in-depth spectroscopic analysis of **Fesoterodine Related Impurity 10**, chemically identified as (R)-5-Hydroxymethyl Tolterodine Methacrylate (CAS: 1390644-37-7)[1]. By dissecting the causality behind its formation and detailing a self-validating analytical workflow, this guide equips analytical scientists with the precise methodologies required to isolate, characterize, and control this critical impurity.

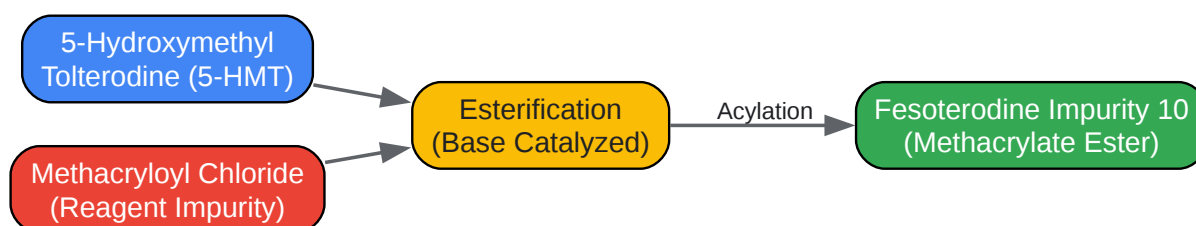
## Chemical Identity & Mechanistic Origin

Fesoterodine Impurity 10 diverges from the parent API by a single degree of unsaturation. While Fesoterodine features an isobutyrate ester moiety, Impurity 10 contains a methacrylate ester.

- Molecular Formula: C<sub>26</sub>H<sub>35</sub>NO<sub>3</sub>[2]
- Molecular Weight: 409.57 g/mol [2]
- IUPAC Name: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate[1]

## Causality of Formation

The presence of Impurity 10 dictates a forensic investigation into the quality of the acylating reagents. The API is typically synthesized by reacting 5-HMT with isobutyryl chloride. If the isobutyryl chloride reagent is contaminated with trace amounts of methacryloyl chloride (a common synthetic byproduct or degradation product), competitive acylation occurs. Because the phenolic hydroxyl group of 5-HMT is highly nucleophilic, it readily reacts with the methacryloyl chloride, generating Impurity 10.



[Click to download full resolution via product page](#)

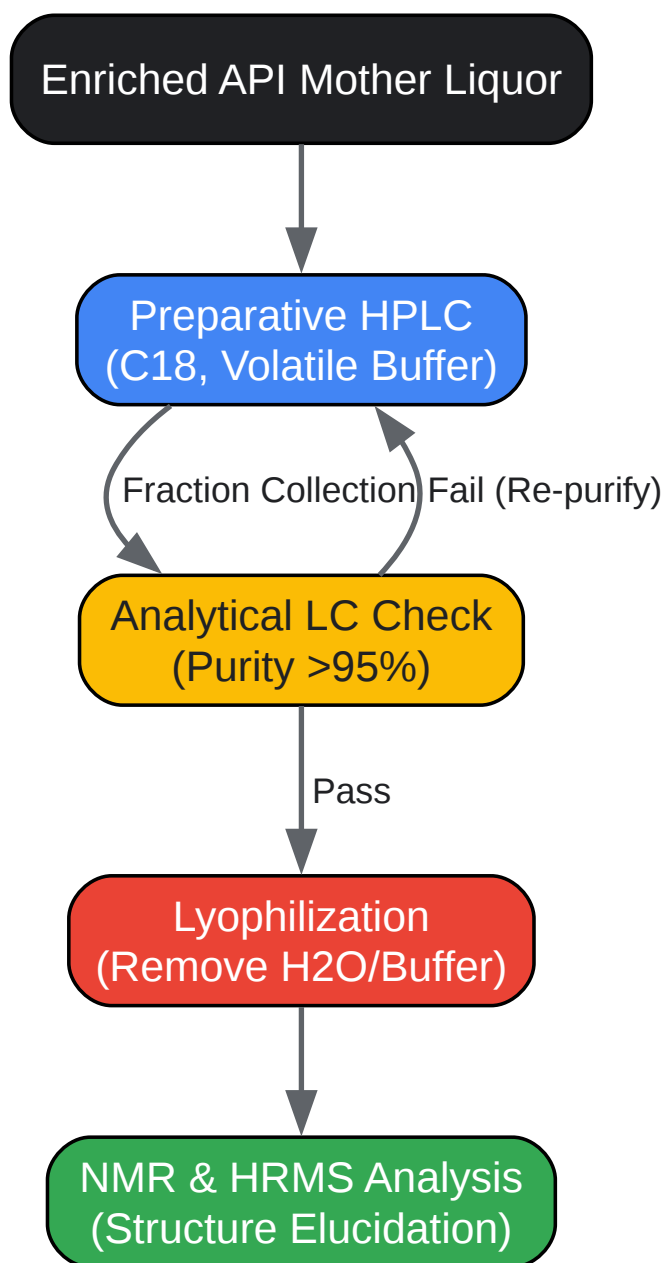
Figure 1: Synthetic origin of Fesoterodine Impurity 10 via esterification of 5-HMT.

## Self-Validating Analytical Workflow for Isolation

To obtain high-fidelity spectroscopic data, the impurity must be isolated to >95% purity. Standard pharmacopeial methods often fail to resolve closely eluting analogs without targeted enrichment[3]. The following protocol is designed as a self-validating system, meaning each step contains an internal check to prevent the propagation of errors.

## Step-by-Step Preparative Methodology

- **Sample Enrichment:** Concentrate the API mother liquor or subject the API to forced thermal degradation to enrich Impurity 10 to a >1% threshold. Causality: Attempting to isolate impurities below 0.1% directly from the API leads to massive solvent consumption and co-elution risks.
- **Preparative HPLC (Prep-LC):** Inject the enriched sample onto a C18 Prep column (e.g., 250 x 21.2 mm, 5  $\mu$ m). Use a mobile phase of Acetonitrile and 0.1% Ammonium Acetate buffer. Causality: Ammonium acetate is a volatile buffer. Using non-volatile buffers (like phosphate) would result in inorganic salt contamination during lyophilization, which suppresses MS ionization and artificially inflates the NMR sample weight.
- **Self-Validation (Analytical LC Check):** Before pooling and drying, inject an aliquot of the collected fraction onto an analytical HPLC system. Validation logic: The fraction must show >95% purity by area normalization and its retention time must perfectly match the target peak in the crude chromatogram. If purity is <95%, the fraction is recycled.
- **Lyophilization:** Freeze-dry the validated fraction at -50°C under deep vacuum to yield a fluffy white solid[3].



[Click to download full resolution via product page](#)

Figure 2: Self-validating workflow for the isolation and characterization of Impurity 10.

## Spectroscopic Characterization Data

The structural elucidation of Impurity 10 relies on identifying the replacement of the isobutyrate group with a methacrylate group.

## Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5 mg of the lyophilized solid in 600  $\mu$ L of CDCl<sub>3</sub> (100.0% D isotopic purity).

Causality: High isotopic purity is mandatory to prevent the residual CHCl<sub>3</sub> solvent peak (~7.26 ppm) from obscuring the aromatic proton signals of the 5-HMT core.

The most critical diagnostic markers in the <sup>1</sup>H NMR spectrum are the vinylic protons at ~5.75 ppm and ~6.35 ppm. These are entirely absent in the parent Fesoterodine API. To self-validate the 1D assignments, a <sup>1</sup>H-<sup>1</sup>H COSY experiment must be run to confirm the spin-spin coupling of the propyl chain, ensuring the core 5-HMT structure remains intact.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Assignments (400 MHz, CDCl<sub>3</sub>)

Moiety / Position	<sup>1</sup> H Chemical Shift (ppm), Multiplicity, Integration	<sup>13</sup> C Chemical Shift (ppm)	Diagnostic Significance
Methacrylate -CH <sub>3</sub>	2.05 (s, 3H)	18.5	Replaces the isobutyrate doublet (~1.3 ppm).
Methacrylate =CH <sub>2</sub>	5.75 (s, 1H, trans to CH <sub>3</sub> ) 6.35 (s, 1H, cis to CH <sub>3</sub> )	126.4	Primary marker. Confirms the terminal alkene of the methacrylate ester.
Ester Carbonyl (C=O)	-	165.2	Shifted slightly compared to API due to conjugation with the double bond.
Diisopropyl -CH <sub>3</sub>	0.98 - 1.05 (m, 12H)	20.1, 20.5	Confirms retention of the tertiary amine side chain.
Propyl Chain -CH <sub>2</sub> -	2.15 - 2.45 (m, 4H)	32.4, 38.1	Core structure intact.
Chiral -CH- (Phenyl)	4.10 (t, 1H)	42.6	Core structure intact.
Hydroxymethyl -CH <sub>2</sub> OH	4.60 (s, 2H)	64.8	Confirms the alcohol group is unreacted.
Aromatic Protons	6.90 - 7.35 (m, 8H)	120.0 - 145.0	Core structure intact.

## High-Resolution Mass Spectrometry (LC-HRMS)

Protocol: Utilize positive Electrospray Ionization (ESI+). Causality: The basic nitrogen of the diisopropylamine group readily accepts a proton, ensuring a highly abundant [M+H]<sup>+</sup> precursor ion.

The exact mass of Impurity 10 is 409.2617 Da. In ESI+, the protonated molecule [M+H]<sup>+</sup> is observed at m/z 410.2690. The fragmentation pathway (MS/MS) provides definitive proof of the

structure by demonstrating the sequential loss of the diisopropylamine group and the methacrylic acid moiety.

Table 2: HRMS/MS Fragmentation Data (ESI+)

Observed m/z	Fragment Formula	Mass Loss (Da)	Mechanistic Attribution
410.2690	[C <sub>26</sub> H <sub>36</sub> NO <sub>3</sub> ] <sup>+</sup>	-	Precursor Ion [M+H] <sup>+</sup>
309.1485	[C <sub>20</sub> H <sub>21</sub> O <sub>3</sub> ] <sup>+</sup>	101.12	Loss of diisopropylamine (C <sub>6</sub> H <sub>15</sub> N). Standard cleavage for 5-HMT derivatives.
324.2320	[C <sub>22</sub> H <sub>30</sub> NO] <sup>+</sup>	86.03	Loss of methacrylic acid (C <sub>4</sub> H <sub>6</sub> O <sub>2</sub> ) via ester cleavage.
223.1115	[C <sub>16</sub> H <sub>15</sub> O] <sup>+</sup>	187.15	Simultaneous loss of both diisopropylamine and methacrylic acid.

## Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis (KBr pellet) further corroborates the NMR data. The spectrum exhibits a strong, sharp absorption band at 1732 cm<sup>-1</sup>, characteristic of the α,β-unsaturated ester carbonyl stretch. A distinct, albeit weaker, band at 1635 cm<sup>-1</sup> confirms the C=C alkene stretch of the methacrylate group, which is notably absent in the saturated isobutyrate ester of the parent Fesoterodine.

## Conclusion

The identification of **Fesoterodine Related Impurity 10** as (R)-5-Hydroxymethyl Tolterodine Methacrylate underscores the critical need for stringent raw material qualification. Because this impurity arises directly from methacryloyl chloride contamination in the acylating reagent, controlling the purity of the incoming isobutyryl chloride is the most effective mitigation strategy.

By employing the self-validating isolation workflows and specific spectroscopic markers (particularly the vinylic  $^1\text{H}$  NMR signals at 5.75 and 6.35 ppm) detailed in this guide, analytical scientists can ensure robust regulatory compliance and safeguard API integrity.

## References

- SynZeal Research - **Fesoterodine Related Impurity 10** | 1390644-37-7 Source: SynZeal URL:[[Link](#)]
- Molsyns - **Fesoterodine Related Impurity 10** Source: Molsyns URL: [[Link](#)]
- Rajput, A.P. and Sonanis, M.C. (2013) - Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: Asian Journal of Chemistry URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Fesoterodine Related Impurity 10 | 1390644-37-7 | SynZeal \[synzeal.com\]](#)
- [2. Fesoterodine Related Impurity 10 | molsyns.com \[molsyns.com\]](#)
- [3. asianpubs.org \[asianpubs.org\]](#)
- To cite this document: BenchChem. [Structural and Spectroscopic Characterization of Fesoterodine Related Impurity 10: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601975/docs#structural-and-spectroscopic-characterization-of-fesoterodine-related-impurity-10-a-comprehensive-technical-guide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)